Odanacatib
Overview
Description
Odanacatib is a compound that was developed as an investigational treatment for osteoporosis and bone metastasis. It functions as an inhibitor of cathepsin K, an enzyme involved in bone resorption. The drug was developed by Merck & Co. and showed promising results in clinical trials before its development was discontinued due to an increased risk of stroke .
Mechanism of Action
Target of Action
Odanacatib primarily targets cathepsin K (CatK) . CatK is a cysteine protease enzyme abundantly expressed by osteoclasts, cells that resorb bone . This enzyme plays a crucial role in the degradation of collagen in the bone matrix as part of bone resorption .
Mode of Action
This compound inhibits CatK, likely by binding to its active site . This inhibition results in decreased bone resorption without affecting bone deposition . The selective inhibition of CatK allows for the maintenance of the number of osteoclasts , which is a unique feature of this compound’s mode of action .
Biochemical Pathways
The inhibition of CatK by this compound disrupts the normal process of bone resorption. CatK is responsible for the breakdown of collagen in the bone matrix, a key step in bone resorption . By inhibiting this enzyme, this compound decreases bone resorption, leading to an increase in bone mineral density . This change in the bone remodeling process strengthens the bone and reduces the risk of fractures in osteoporosis .
Pharmacokinetics
This compound exhibits a Tmax (time to reach maximum plasma concentration) of 2-6 hours . The absolute bioavailability observed with 30mg and 50mg doses are 70% and 30% respectively . When taken with high-fat meals, the bioavailability of the 50mg dose increases to 49%, and Tmax increases to 10.5 hours . The major metabolite of this compound is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting CatK than this compound .
Result of Action
The inhibition of CatK by this compound leads to a decrease in bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures in individuals with osteoporosis . This balance in bone remodeling is a key result of this compound’s action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound increases when taken with high-fat meals . Additionally, the pharmacokinetics and pharmacodynamics of this compound have been found to be comparable in older men and postmenopausal women
Biochemical Analysis
Biochemical Properties
Odanacatib plays a crucial role in biochemical reactions by inhibiting cathepsin K, a cysteine protease enzyme secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix during bone resorption . By binding to the active site of cathepsin K, this compound effectively reduces bone resorption without affecting bone deposition, leading to increased bone mineral density . This interaction is highly specific, making this compound a potent inhibitor of cathepsin K.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In osteoclasts, it inhibits the activity of cathepsin K, thereby reducing bone resorption . This inhibition leads to an increase in bone mineral density and a reduction in the risk of fractures in osteoporosis patients . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing p53 and upregulating Bax expression, which enhances apoptotic cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cathepsin K, inhibiting its proteolytic activity . Cathepsin K is crucial for the degradation of collagen in the bone matrix, and its inhibition by this compound results in decreased bone resorption . This inhibition is highly specific and does not affect other proteases, making this compound a targeted therapeutic agent. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to apoptotic stimuli by stabilizing p53 and upregulating Bax expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound increases bone mineral density and reduces bone resorption markers over extended periods . Long-term use of this compound has been associated with an increased risk of stroke, leading to the discontinuation of its development . The stability and degradation of this compound in laboratory settings have been well-documented, with the compound showing a long half-life and slow metabolic clearance .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies in rabbits have shown that this compound increases mineralized callus during fracture healing without impairing callus formation or biomechanical integrity . Higher doses of this compound have been associated with increased bone mineral density and reduced bone resorption markers . At high doses, this compound has been shown to cause adverse effects, including an increased risk of stroke .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8 . The major metabolic pathway involves hydroxylation, leading to the formation of an active metabolite that is less effective at inhibiting cathepsin K than the parent compound . Other metabolic pathways include glutathione conjugation, hydrolysis, dealkylation, glucuronidation, oxidation, and cyclization . These metabolic processes result in the clearance of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution and is extensively bound to plasma proteins . The bioavailability of this compound increases when taken with high-fat meals . The compound is distributed to bone tissues, where it exerts its inhibitory effects on cathepsin K . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosomes of osteoclasts, where it inhibits cathepsin K activity . This localization is facilitated by the targeting signals and post-translational modifications that direct this compound to the lysosomes . The inhibition of cathepsin K within the lysosomes leads to decreased bone resorption and increased bone mineral density .
Preparation Methods
The synthesis of odanacatib involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the asymmetric hydrogenation of trifluoromethyl ketones, which is a crucial step in the preparation of chiral secondary 2,2,2-trifluoroethanols . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Odanacatib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of cathepsin K and other related enzymes.
Biology: It is used to understand the role of cathepsin K in bone resorption and other biological processes.
Comparison with Similar Compounds
Odanacatib is unique in its selective inhibition of cathepsin K. Similar compounds include:
Balicatib: Another cathepsin K inhibitor, but with different pharmacokinetic properties.
Relacatib: Also inhibits cathepsin K but has a different chemical structure.
Mivobradib: A cathepsin K inhibitor with distinct molecular targets and pathways.
These compounds share the common goal of inhibiting cathepsin K to treat osteoporosis and related conditions but differ in their chemical structures and specific mechanisms of action .
Properties
IUPAC Name |
(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVDMJALNEADT-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F4N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209075 | |
Record name | Odanacatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Odanacatib inhibits cathepsin K, likely by binding to its active site. Cathepsin K is a cysteine protease enzyme which is secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition resulting in increased bone mineral density. This increased bone mineral density strengthens the bone which leads to fewer fractures in osteoporosis. | |
Record name | Odanacatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
603139-19-1 | |
Record name | Odanacatib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603139-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odanacatib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odanacatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Odanacatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 603139-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ODANACATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N673F6W2VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.